6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one
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Overview
Description
6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4th position, and a naphthalen-2-ylmethyl group at the 1st position of the quinoline ring. The quinoline core is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Naphthalen-2-ylmethyl Group: The naphthalen-2-ylmethyl group can be attached via a Friedel-Crafts alkylation reaction using naphthalen-2-ylmethanol and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and methyl positions, respectively. Common reagents include halogens, nucleophiles, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to the inhibition of cellular processes such as DNA replication, protein synthesis, and signal transduction. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methyl-1H-indole: Shares the fluorine and methyl groups but has an indole core instead of a quinoline core.
4-Methylquinoline: Lacks the fluorine and naphthalen-2-ylmethyl groups.
Naphthalen-2-ylmethyl derivatives: Compounds with the naphthalen-2-ylmethyl group attached to different cores.
Uniqueness
6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one is unique due to the combination of its fluorine, methyl, and naphthalen-2-ylmethyl groups, which confer distinct electronic and steric properties
Properties
CAS No. |
61304-77-6 |
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Molecular Formula |
C21H16FNO |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-fluoro-4-methyl-1-(naphthalen-2-ylmethyl)quinolin-2-one |
InChI |
InChI=1S/C21H16FNO/c1-14-10-21(24)23(20-9-8-18(22)12-19(14)20)13-15-6-7-16-4-2-3-5-17(16)11-15/h2-12H,13H2,1H3 |
InChI Key |
VZGDVVYGRIUWEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)F)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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